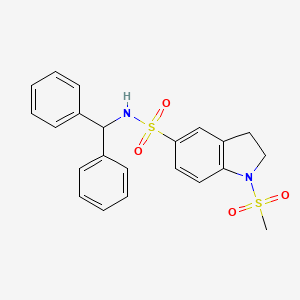![molecular formula C19H19FN6O B3506662 1-(4-fluorophenyl)-4-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperazine](/img/structure/B3506662.png)
1-(4-fluorophenyl)-4-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperazine
Overview
Description
1-(4-fluorophenyl)-4-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has a tetrazole ring attached to it. It is commonly referred to as FPTA in scientific literature.
Mechanism of Action
The mechanism of action of FPTA is not fully understood. However, it is known to bind to the serotonin 5-HT1A receptor with high affinity, leading to the activation of various signaling pathways. This activation leads to the modulation of various neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
FPTA has been shown to have various biochemical and physiological effects. In vitro studies have shown that FPTA inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In vivo studies have shown that FPTA has anxiolytic and antidepressant effects in animal models. FPTA has also been shown to have antinociceptive effects, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
FPTA has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has high affinity for the serotonin 5-HT1A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, FPTA has some limitations for lab experiments. It has poor solubility in water, making it difficult to use in aqueous solutions. FPTA also has low stability in acidic conditions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research related to FPTA. One direction is the development of novel drugs based on FPTA for the treatment of depression, anxiety disorders, and cancer. Another direction is the study of the role of FPTA in various physiological and pathological conditions, such as pain and addiction. Future research can also focus on the optimization of the synthesis method for FPTA to improve its yield and purity. Finally, the development of new analytical methods for the detection and quantification of FPTA can also be a future direction for research.
Scientific Research Applications
FPTA has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, FPTA has been shown to bind to the serotonin 5-HT1A receptor with high affinity, making it a potential candidate for the treatment of depression and anxiety disorders. In cancer research, FPTA has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anticancer drugs. In drug discovery, FPTA has been used as a lead compound for the development of novel drugs with improved pharmacological properties.
properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5-phenyltetrazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c20-16-6-8-17(9-7-16)24-10-12-25(13-11-24)18(27)14-26-22-19(21-23-26)15-4-2-1-3-5-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUJPGJLHVOSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3N=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3506587.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpiperazine](/img/structure/B3506602.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(4-iodophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3506611.png)

![N-(2-methoxybenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3506624.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)glycinamide](/img/structure/B3506627.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3506629.png)

![ethyl 2-[({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3506650.png)

![N-(2,4-dimethylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3506675.png)